molecular formula C19H19N3O5S B11257729 ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate

ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate

Cat. No.: B11257729
M. Wt: 401.4 g/mol
InChI Key: PJXQCWXZNHSRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid or other ester derivatives.

Scientific Research Applications

Ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[4-(methoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate
  • Ethyl 3-{[4-(phenoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate
  • Ethyl 3-{[4-(benzyloxy)phenyl]carbamoyl}-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate is unique due to the presence of both the benzyloxy and sulfamoyl groups, which provide distinct chemical properties and biological activities. The combination of these groups in the pyrazole scaffold enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 5-[(4-phenylmethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C19H19N3O5S/c1-2-26-19(23)17-12-18(21-20-17)28(24,25)22-15-8-10-16(11-9-15)27-13-14-6-4-3-5-7-14/h3-12,22H,2,13H2,1H3,(H,20,21)

InChI Key

PJXQCWXZNHSRCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.